[2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-[(2R,6R)-6-methyl-2-prop-2-enyl-3,6-dihydro-2H-pyridin-1-yl]methanone
Description
[2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-[(2R,6R)-6-methyl-2-prop-2-enyl-3,6-dihydro-2H-pyridin-1-yl]methanone: is a complex organic compound that features a unique combination of benzodioxole, oxazole, and pyridine moieties
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-[(2R,6R)-6-methyl-2-prop-2-enyl-3,6-dihydro-2H-pyridin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-3-5-15-7-4-6-14(2)23(15)21(24)17-11-26-20(22-17)12-25-16-8-9-18-19(10-16)28-13-27-18/h3-4,6,8-11,14-15H,1,5,7,12-13H2,2H3/t14-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUDPTPGFGWULO-HUUCEWRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCC(N1C(=O)C2=COC(=N2)COC3=CC4=C(C=C3)OCO4)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C=CC[C@H](N1C(=O)C2=COC(=N2)COC3=CC4=C(C=C3)OCO4)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-[(2R,6R)-6-methyl-2-prop-2-enyl-3,6-dihydro-2H-pyridin-1-yl]methanone typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole and oxazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and various catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, [2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-[(2R,6R)-6-methyl-2-prop-2-enyl-3,6-dihydro-2H-pyridin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used to study enzyme interactions and cellular processes. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which [2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-[(2R,6R)-6-methyl-2-prop-2-enyl-3,6-dihydro-2H-pyridin-1-yl]methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
[2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-[(2R,6R)-6-methyl-2-prop-2-enyl-3,6-dihydro-2H-pyridin-1-yl]methanone: can be compared to other compounds with similar structural motifs, such as benzodioxole derivatives, oxazole derivatives, and pyridine derivatives.
Uniqueness: What sets this compound apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable tool in various fields of research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
